3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine
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Overview
Description
3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine is a synthetic organic compound that features both trifluoroethyl and trifluoroacetyl functional groups attached to a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Trifluoroacetyl Group: This step might involve the use of trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.
Addition of Trifluoroethyl Group: This can be done using reagents like trifluoroethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The trifluoroacetyl group can be reduced to a trifluoroethyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol or alkane.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Use in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The trifluoro groups could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine: Similar structure but with a pyrrolidine ring.
3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)morpholine: Similar structure but with a morpholine ring.
Uniqueness
The presence of both trifluoroethyl and trifluoroacetyl groups in the piperidine ring makes 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine unique. These groups can significantly influence the compound’s chemical reactivity, stability, and biological activity.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F6NO2/c10-8(11,12)6(17)5-2-1-3-16(4-5)7(18)9(13,14)15/h5-6,17H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDAQHDCIVLBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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